molecular formula C13H18N2O2S B5722769 C.I. Direct Black 15 CAS No. 6426-75-1

C.I. Direct Black 15

Cat. No.: B5722769
CAS No.: 6426-75-1
M. Wt: 266.36 g/mol
InChI Key: PRPVSAZLTZROPD-UHFFFAOYSA-N
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Description

C.I. Direct Black 15 is a synthetic dye belonging to the class of direct dyes. These dyes are known for their ability to adhere directly to the substrate without the need for a mordant. This compound is primarily used for dyeing cellulosic fibers such as cotton, rayon, and linen. It is also used in the dyeing of paper, leather, and certain types of synthetic fibers.

Preparation Methods

The synthesis of C.I. Direct Black 15 involves several steps, including diazotization and coupling reactions. The process typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often involve acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures. Industrial production methods may involve continuous processes with precise control over reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

C.I. Direct Black 15 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds in the dye, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

C.I. Direct Black 15 has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of dye chemistry and reaction mechanisms.

    Biology: The dye is used in biological staining to highlight specific structures in cells and tissues.

    Medicine: Research into the potential toxicological effects of the dye and its metabolites is ongoing.

    Industry: The dye is used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.

Mechanism of Action

The mechanism of action of C.I. Direct Black 15 involves its interaction with the substrate at a molecular level. The dye molecules adhere to the fibers through a combination of hydrogen bonding, van der Waals forces, and dipole interactions. The flat shape and length of the dye molecules allow them to align with the cellulose fibers, maximizing these interactions and ensuring strong adhesion.

Comparison with Similar Compounds

C.I. Direct Black 15 can be compared with other direct dyes such as C.I. Direct Blue 1, C.I. Direct Orange 25, and C.I. Direct Red 81. While these dyes share similar application methods and chemical structures, this compound is unique in its specific shade and fastness properties. It provides a deep black color with good light and wash fastness, making it particularly suitable for applications where these properties are essential.

Similar compounds include:

  • C.I. Direct Blue 1
  • C.I. Direct Orange 25
  • C.I. Direct Red 81

These dyes differ in their chromophores and specific applications but share the general characteristics of direct dyes.

Biological Activity

C.I. Direct Black 15 is an azo dye commonly used in the textile industry for dyeing cotton, wool, and other fibers. This compound has garnered attention due to its potential biological activity and associated health risks. This article explores the biological effects, toxicity, mutagenicity, and metabolic pathways of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its azo structure, which consists of two aromatic amines connected by a diazo linkage. The chemical formula is C34H25N9Na2O7S2C_{34}H_{25}N_9Na_2O_7S_2. It is soluble in water and exhibits a dark black color, making it suitable for various dyeing applications.

Metabolism and Excretion

Research indicates that this compound undergoes metabolic transformation in vivo. In studies involving rats, it was found that the dye is metabolized to produce 3,3'-dimethoxybenzidine, a known carcinogen. For instance, after administration of this compound at a dose of 100 mg/kg, approximately 0.17% of the dose was excreted as this metabolic product within 72 hours .

Table 1: Metabolic Pathways of this compound

Metabolite Excretion Rate (%) Animal Model Study Reference
3,3'-dimethoxybenzidine0.17Sprague-Dawley ratsCerniglia et al., 1982
Unchanged dyeUnknownFemale mongrel dogsLynn et al., 1980

Acute and Subchronic Toxicity

This compound has been evaluated for its acute and subchronic toxicity in animal models. In a study where Fischer 344 rats were administered varying concentrations of the dye in drinking water over 13 weeks, significant adverse effects were observed:

  • Weight Loss: Males treated with high doses (3%) gained significantly less weight compared to controls.
  • Organ Toxicity: Histopathological examinations revealed renal and hepatic toxicity, including necrosis of hepatocytes and fatty metamorphosis .

Table 2: Toxicity Findings in Fischer 344 Rats

Dose (% w/v) Weight Gain (%) Histopathological Findings
Control+17No abnormalities
1%-Mild chronic nephropathy
3%-43Necrosis, fatty metamorphosis in liver

Mutagenicity Studies

This compound has been subjected to mutagenicity testing using various protocols:

  • It was found to be non-mutagenic to Salmonella typhimurium under standard conditions but exhibited mutagenic properties under conditions favoring azo reduction.
  • In mouse lymphoma cells, it induced mutations at the tk locus .

Table 3: Summary of Mutagenicity Tests

Test System Result Reference
Salmonella typhimuriumNon-mutagenicIARC Monographs
Mouse lymphoma L5178Y cellsMutagenicUS National Toxicology Program

Case Studies on Biological Effects

A notable case study involved the examination of this compound's effects on liver function in mice. Although no cancerous changes were observed, significant liver damage was reported, suggesting that while the dye may not induce cancer directly, it poses a risk for liver health due to its metabolic byproducts .

Properties

IUPAC Name

N-(cycloheptylideneamino)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,13-10-6-3-7-11-13)15-14-12-8-4-1-2-5-9-12/h3,6-7,10-11,15H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPVSAZLTZROPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNS(=O)(=O)C2=CC=CC=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801024524
Record name N'-Cycloheptylidenebenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6426-75-1, 61892-20-4
Record name Direct Black 15
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006426751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Cycloheptylidenebenzenesulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801024524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[[7-(ethylamino)-1-hydroxy-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.